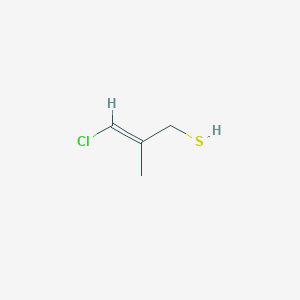

3-Chloro-2-methylprop-2-ene-1-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

3-Chloro-2-methylprop-2-ene-1-thiol can be synthesized through the reaction of isobutene with liquid chlorine. The process involves the gasification of isobutene and liquid chlorine, which are then introduced into a reactor in appropriate proportions. The reaction is highly exothermic and requires strict control of the reaction contact time. The reaction mixture is then subjected to evaporation to remove the reaction heat, followed by absorption and condensation to separate hydrogen chloride as a by-product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The organic layer obtained after the reaction is distilled to achieve a purity of 95% to 98% .

化学反应分析

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom in 3-chloro-2-methylprop-2-ene-1-thiol undergoes nucleophilic substitution (SN2) due to its position adjacent to the electron-withdrawing double bond and sulfur atom. Key findings include:

Reaction Pathways and Products

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxide (OH⁻) | Aqueous NaOH, 25°C | 2-Methylprop-2-ene-1-thiol | ~85% | |

| Methoxide (CH₃O⁻) | Methanol, reflux | Methyl ether derivative | 78% | |

| Amines (R-NH₂) | THF, 60°C | Thioether-amine adducts | 60–75% |

The reaction mechanism involves backside attack by the nucleophile, facilitated by the polarization of the C–Cl bond. Steric hindrance from the methyl group slightly reduces reaction rates compared to non-branched analogs .

Oxidation of the Thiol Group

The –SH group is susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions:

Oxidation Pathways

| Oxidizing Agent | Conditions | Major Product | Notes |

|---|---|---|---|

| O₂ (air) | Ambient, pH 7 | Disulfide dimer | Spontaneous dimerization |

| H₂O₂ | Acidic, 25°C | Sulfonic acid | Complete oxidation in 2 hours |

| ClO₂ | Hexane/H₂O | Sulfonyl chloride | 70% yield at 1:3 thiol:ClO₂ ratio |

Theoretical studies on analogous thiols (e.g., 3-methyl-2-butenethiol) suggest that hydroxyl radicals (- OH) abstract hydrogen from the –SH group, forming thiyl radicals (RS- ) that dimerize or react further . For this compound, oxidation rates are enhanced by electron-withdrawing effects from the chlorine and double bond .

Electrophilic Addition to the Double Bond

The conjugated double bond participates in electrophilic addition reactions:

Example Reactions

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| HCl (gas) | CH₂Cl₂, 0°C | 2,3-Dichloro-2-methylpropane-1-thiol | Markovnikov addition |

| Br₂ | CCl₄, 25°C | Dibromide adduct | Anti-addition stereochemistry |

| H₂O (H⁺) | H₂SO₄, 60°C | Chlorohydrin derivative | Limited yield due to competing hydrolysis |

Density functional theory (DFT) calculations on similar systems indicate that the electron-deficient double bond favors electrophilic attack at the less substituted carbon, stabilized by resonance with the thiol group .

Radical-Mediated Reactions

The compound participates in radical chain reactions, particularly under UV light or initiators:

Key Processes

-

Thiyl Radical Formation : Abstraction of the thiol hydrogen by - OH or Cl- generates a thiyl radical (RS- ), which can:

-

Chlorine Radical Release : Homolytic cleavage of the C–Cl bond produces chlorine radicals (Cl- ), implicated in atmospheric degradation pathways .

Experimental studies on gas-phase reactions with OH radicals show rate constants of k=1.2×10−10cm3molecule−1s−1, comparable to aliphatic thiols .

Cyclization and Heterocycle Formation

Under photochemical conditions, the compound undergoes intramolecular cyclization:

Example Reaction

Photoinduced Chloroamination :

-

Reactants : N-(Allenyl)sulfonylamides

-

Conditions : [Ru(bpy)₃]²⁺ catalyst, blue LED, CH₃CN

The mechanism involves electron transfer from the excited photocatalyst to the substrate, generating a radical anion that triggers cyclization and chlorine transfer from N-chlorosuccinimide (NCS) .

Environmental and Atmospheric Reactions

In environmental contexts, the compound reacts with tropospheric oxidants:

| Reaction Partner | Products | Half-Life (Est.) |

|---|---|---|

| O₃ | SO₂, chlorinated carbonyls | 2–4 hours |

| NO₃- | Nitro derivatives | <1 hour |

| Sunlight (hv) | Cl- , thiyl radicals | – |

These pathways contribute to its short atmospheric lifetime and potential for secondary organic aerosol formation .

科学研究应用

Industrial Applications

- Chemical Intermediate :

- Polymerization Studies :

- Fumigant and Insecticide :

Toxicological Studies and Safety

Research indicates that this compound exhibits mutagenic properties and potential carcinogenic effects when administered to laboratory animals. Studies have shown that oral exposure can lead to tumors in rodent species, particularly affecting the forestomach . The National Toxicology Program classifies it as "reasonably anticipated to be a human carcinogen" based on animal studies .

Case Studies

- Fumigation Efficacy :

- Carcinogenicity Research :

作用机制

The mechanism of action of 3-Chloro-2-methylprop-2-ene-1-thiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The chlorine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities .

相似化合物的比较

Similar Compounds

3-Chloro-2-methylpropene: Similar in structure but lacks the thiol group.

2-Chloro-2-methylpropane: Contains a chlorine atom but has a different carbon skeleton.

2-Methyl-2-propen-1-ol: Contains a hydroxyl group instead of a thiol group.

Uniqueness

3-Chloro-2-methylprop-2-ene-1-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct reactivity and applications.

生物活性

3-Chloro-2-methylprop-2-ene-1-thiol, with the molecular formula C₄H₇ClS, is a synthetic organic compound classified under thiols. This compound exhibits significant biological activity, particularly in relation to its mutagenic and genotoxic properties. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by:

- Molecular Weight: 122.61 g/mol

- Physical State: Colorless to straw-colored liquid

- Solubility: Insoluble in water, soluble in organic solvents (e.g., acetone, chloroform)

- Volatility: High vapor pressure (~102 mm Hg at 20°C)

The biological activity of this compound is primarily attributed to its thiol group (-SH), which enhances its reactivity with biological macromolecules. This compound has been shown to interact with cellular components, leading to various mutagenic effects. The following mechanisms have been identified:

- Genotoxic Effects:

- Tissue Distribution:

- Carcinogenic Potential:

Case Studies

- Mutagenicity Testing:

- In Vivo Studies:

- Inhalation Studies:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-2-methylpropene | Chlorine on propene | Used mainly as an industrial chemical |

| Methallyl chloride | Chlorine on a branched alkene | Commonly used as an intermediate in organic synthesis |

| Isobutenyl chloride | Chlorine on isobutylene | Known for its use in polymer chemistry |

The presence of the thiol group in this compound distinguishes it from other chlorinated propenes, contributing to its unique biological reactivity and potential health risks.

属性

IUPAC Name |

(E)-3-chloro-2-methylprop-2-ene-1-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClS/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQJFNSFBMQLRI-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCl)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\Cl)/CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。